N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide
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Overview
Description
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by further functionalization . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, generally involves large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This compound also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic.
Fenbendazole: Another benzimidazole with broad-spectrum anthelmintic activity.
Uniqueness
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide stands out due to its unique structural features, which confer specific biological activities not observed in other benzimidazole derivatives. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C25H25N3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[3-(1-benzylbenzimidazol-2-yl)propyl]-3-methylbenzamide |
InChI |
InChI=1S/C25H25N3O/c1-19-9-7-12-21(17-19)25(29)26-16-8-15-24-27-22-13-5-6-14-23(22)28(24)18-20-10-3-2-4-11-20/h2-7,9-14,17H,8,15-16,18H2,1H3,(H,26,29) |
InChI Key |
BQESIGOALFGVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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